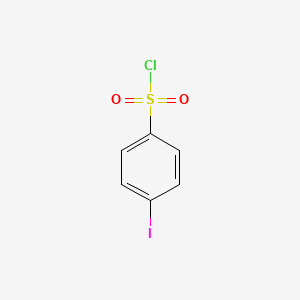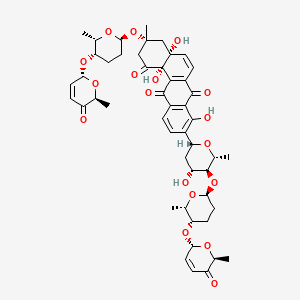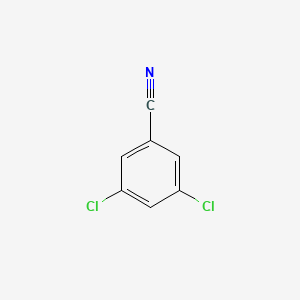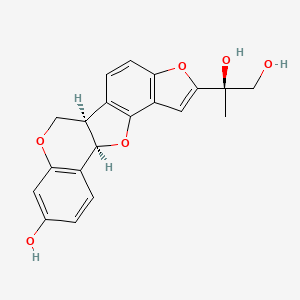
4-Iodobenzolsulfonylchlorid
Übersicht
Beschreibung
4-Iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClIO2S. It is a derivative of benzenesulfonyl chloride, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used as an intermediate in various organic syntheses and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-Iodobenzenesulfonyl chloride is used extensively in scientific research due to its reactivity and versatility:
Wirkmechanismus
Target of Action
4-Iodobenzenesulfonyl chloride, also known as Pipsyl chloride , is primarily used as an intermediate in organic syntheses . It is a derivative of aromatic hydrocarbons and is often used as a pharmaceutical intermediate .
Mode of Action
It is known to react with peptides under various conditions . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its use in organic syntheses and as a pharmaceutical intermediate , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways depending on the specific context of its use.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The molecular and cellular effects of 4-Iodobenzenesulfonyl chloride’s action would depend on the specific context of its use, particularly the targets it interacts with and the nature of these interactions. As a reagent in organic syntheses and a pharmaceutical intermediate , its effects would likely be highly variable and dependent on the specific reactions it is involved in.
Action Environment
4-Iodobenzenesulfonyl chloride is sensitive to moisture and light , suggesting that environmental factors such as humidity and exposure to light could influence its action, efficacy, and stability. It is typically stored under inert gas at 2–8 °C , indicating that temperature control is also important for maintaining its stability and effectiveness.
Biochemische Analyse
Biochemical Properties
4-Iodobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with peptides, proteins, and enzymes, often forming covalent bonds with amino acid residues. This reactivity is primarily due to the sulfonyl chloride group, which can form stable sulfonamide linkages with nucleophilic groups on biomolecules . For example, 4-Iodobenzenesulfonyl chloride can react with lysine residues in proteins, leading to the formation of sulfonamide bonds that can alter the protein’s structure and function .
Cellular Effects
The effects of 4-Iodobenzenesulfonyl chloride on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Iodobenzenesulfonyl chloride has been shown to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the overall cellular function .
Molecular Mechanism
At the molecular level, 4-Iodobenzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds . This can lead to enzyme inhibition or activation, depending on the specific target. For example, the modification of lysine residues in enzymes can result in the inhibition of enzyme activity, while modification of cysteine residues can lead to changes in protein conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodobenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is sensitive to moisture and light, which can lead to its degradation and reduced reactivity . Long-term studies have shown that 4-Iodobenzenesulfonyl chloride can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .
Dosage Effects in Animal Models
The effects of 4-Iodobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, it can selectively modify specific biomolecules without causing significant toxicity . At high doses, 4-Iodobenzenesulfonyl chloride can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
4-Iodobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating key enzymes involved in metabolic processes . For example, the modification of enzymes involved in glycolysis or the citric acid cycle can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Iodobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments. For instance, binding to transport proteins can facilitate its entry into cells, while interactions with intracellular proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 4-Iodobenzenesulfonyl chloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, localization to the nucleus can lead to modifications of nuclear proteins and changes in gene expression, while localization to the mitochondria can affect mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodobenzenesulfonyl chloride can be synthesized through the reaction of iodobenzene with chlorosulfonic acid in the presence of a solvent like chloroform. The reaction is typically carried out under reflux conditions, and the product is isolated by neutralizing the reaction mixture and evaporating the solvent .
Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors with precise control over temperature and reaction time. The process begins with the addition of iodobenzene to chlorosulfonic acid in a solvent, followed by heating to reflux. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with alkenes and alkynes to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Chloroform, dioxane, and ethanol.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from palladium-catalyzed reactions with alkenes and alkynes.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzenesulfonyl Chloride: Similar in structure but with a bromine atom instead of iodine.
4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom at the para position.
4-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom at the para position.
Uniqueness: 4-Iodobenzenesulfonyl chloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo. The iodine atom also facilitates certain coupling reactions that are less efficient with other halogenated benzenesulfonyl chlorides .
Eigenschaften
IUPAC Name |
4-iodobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFXTSTVWDWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059175 | |
| Record name | Benzenesulfonyl chloride, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-61-3 | |
| Record name | 4-Iodobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipsyl choride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipsyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-iodobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPSYL CHORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVL274EZOG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction that 4-iodobenzenesulfonyl chloride is known to undergo in the context of these studies?
A1: 4-iodobenzenesulfonyl chloride serves as a reagent in palladium-catalyzed desulfitative arylation reactions. [] This reaction allows for the direct introduction of an aryl group (derived from the 4-iodobenzenesulfonyl chloride) onto a heteroaromatic ring. The reaction proceeds with retention of the iodine atom, which offers opportunities for further synthetic transformations. []
Q2: Can you provide an example of how 4-iodobenzenesulfonyl chloride has been used to synthesize bioactive molecules?
A2: Researchers have utilized 4-iodobenzenesulfonyl chloride to synthesize a series of mono- and di-sulfonamide derivatives. [] These compounds were designed to explore their potential as antioxidant agents and acetylcholinesterase inhibitors, which are relevant to conditions like Alzheimer's disease. Specifically, 4-iodobenzenesulfonyl chloride was reacted with various aniline derivatives to generate the desired sulfonamide structures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol](/img/structure/B1202932.png)



![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)


![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)



![5,9-dimethoxy-6-(methylamino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B1202951.png)
![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)
